molecular formula C12H9ClN4O3S2 B2491216 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850937-46-1

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2491216
CAS No.: 850937-46-1
M. Wt: 356.8
InChI Key: VXRQCXNXEXGTSA-UHFFFAOYSA-N
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Description

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate amide or nitrile precursor.

    Final Assembly: The final step involves the coupling of the oxadiazole-thiophene intermediate with the oxazole moiety, often using thiol-based coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole or oxazole derivatives.

    Substitution: Functionalized thiophene or oxazole derivatives.

Scientific Research Applications

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide

Uniqueness

The uniqueness of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its combination of oxadiazole, thiophene, and oxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S2/c1-6-4-9(17-20-6)14-10(18)5-21-12-16-15-11(19-12)7-2-3-8(13)22-7/h2-4H,5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQCXNXEXGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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